2,4-Dibromo-5-(trifluoromethoxy)anisole
Description
Properties
IUPAC Name |
1,5-dibromo-2-methoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O2/c1-14-6-3-7(15-8(11,12)13)5(10)2-4(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJSXTGIUDEJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Bromination
Bromination of anisole derivatives to obtain dibromo-substituted products is commonly achieved by electrophilic aromatic substitution using bromine or brominating reagents such as N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or pyridinium tribromide (PyBr₃).
| Brominating Agent | Solvent | Reaction Time | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|
| NBS | Tetrahydrofuran (THF) | 5 hours | Room temperature | Short reaction time, low cost, mild | None significant |
| DBDMH | THF | 24 hours | Room temperature | Mild conditions | Longer reaction time, higher cost |
| PyBr₃ | Methanol (MeOH) | ~Reflux time | Reflux | Effective bromination | Requires heating, expensive |
NBS is preferred for large-scale synthesis due to its shorter reaction time, lower cost, and simpler post-treatment compared to DBDMH and PyBr₃.
Optimized Bromination Conditions
- Reaction temperature, reagent ratio, and solvent choice critically affect bromination efficiency.
- Bromination in acetic acid with liquid bromine followed by neutralization with aqueous ammonia is also an effective method for selective dibromination.
- Purification typically involves column chromatography or recrystallization to isolate the dibromo intermediate with high purity.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) substituent is challenging to install due to the low nucleophilicity of the trifluoromethoxy anion and the sensitivity of aromatic substitution reactions.
Mechanochemical Pyridinium Salt Approach
A recent innovative method involves:
- Conversion of aromatic amines to pyridinium salts using pyrylium tetrafluoroborate (Pyry-BF₄).
- Subsequent nucleophilic aromatic substitution (S_NAr) of the pyridinium salt with trifluoromethoxy nucleophiles under mechanochemical (solid-state) conditions.
Key features of this method:
- The pyrylium reagent condenses with the amino group to form a pyridinium salt intermediate.
- The trifluoromethoxy nucleophile (e.g., 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide) substitutes the pyridinium salt to install the -OCF₃ group.
- The reaction proceeds efficiently in the solid state with mild temperature and solvent economy, aligning with green chemistry principles.
- Yields vary depending on steric hindrance; ortho-substituted substrates show lower yields.
- The method tolerates various functional groups including bromine, iodine, amides, and sulfonamides.
Electrophilic Trifluoromethoxylation
Other approaches include electrophilic trifluoromethoxylation using specialized reagents; however, these are less commonly reported for this compound due to reagent availability and reaction complexity.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | NBS in THF, room temperature, 5 hours | Selective dibromination at 2,4-positions |
| 2 | Formation of Pyridinium Salt | Pyrylium tetrafluoroborate with aromatic amine | Pyridinium salt intermediate |
| 3 | Trifluoromethoxylation | Mechanochemical reaction with trifluoromethoxide salt | Installation of -OCF₃ group at 5-position |
| 4 | Purification | Column chromatography or recrystallization | Pure 2,4-Dibromo-5-(trifluoromethoxy)anisole |
Research Findings and Optimization Notes
- Mechanochemical methods for trifluoromethoxylation provide a green, solvent-minimized route with mild conditions and reduced workup time.
- Bromination with NBS is favored for scalability due to cost-effectiveness and shorter reaction times.
- The position of substituents affects reactivity and yield; steric hindrance at ortho positions can reduce trifluoromethoxylation efficiency.
- Side reactions such as fluorine substitution from tetrafluoroborate anion sources can occur but are minimized under optimized conditions.
- The combined approach of bromination followed by mechanochemical trifluoromethoxylation is currently the most practical and efficient for preparing this compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-(trifluoromethoxy)anisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atoms, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2,4-Dibromo-5-(trifluoromethoxy)anisole exhibits notable antimicrobial and antifungal activities. Its structural features allow it to interact effectively with biological membranes and enzymes, enhancing its potency against various pathogens. For instance, compounds with similar trifluoromethoxy substitutions have shown increased biological efficacy due to their ability to form stable complexes with target proteins.
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as an intermediate in the synthesis of biologically active compounds. Its role in the pharmaceutical industry includes:
- Synthesis of Antifungal Agents : The compound can be modified to produce derivatives that exhibit antifungal properties.
- Development of Antimicrobial Drugs : Its unique structure allows for modifications that can lead to new classes of antimicrobial agents.
Agrochemical Applications
This compound is also utilized in agrochemicals due to its antimicrobial properties. It can be incorporated into formulations aimed at protecting crops from fungal infections and other pathogens. The trifluoromethoxy group enhances its stability and effectiveness in agricultural applications.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various halogenated anisoles demonstrated that this compound exhibited superior activity against common fungal pathogens compared to its non-fluorinated counterparts. The study involved testing against Candida albicans and Aspergillus niger, showing a significant reduction in growth rates at lower concentrations.
Synthesis Methodologies
Several synthesis methods have been documented for producing this compound. These methods emphasize the importance of reaction conditions in achieving high yields:
- Bromination Reactions : Utilizing bromine under controlled conditions to introduce bromine atoms onto the anisole backbone.
- Trifluoromethylation : Employing trifluoromethylating agents to incorporate the trifluoromethoxy group effectively.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-(trifluoromethoxy)anisole depends on its specific application. In chemical reactions, the bromine atoms and trifluoromethoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Structural and Electronic Differences
4-(Trifluoromethoxy)anisole (C₈H₇F₃O₂; MW 192.13)
- Substituents : -OCH₃ (position 1) and -OCF₃ (position 4).
- Key Properties : The trifluoromethoxy group adopts an orthogonal conformation relative to the aromatic ring due to steric and electronic effects, unlike the coplanar methoxy group in anisole. This reduces conjugation and enhances metabolic stability in bioactive molecules .
- Applications : Used in Suzuki-Miyaura couplings (e.g., with boronic acids) to synthesize biphenyl derivatives .
2,6-Difluoro-4-iodoanisole (C₇H₅F₂IO; MW 270.02)
- Substituents : -OCH₃ (position 1), -F (positions 2, 6), and -I (position 4).
- Key Properties : Iodine’s large atomic radius increases steric hindrance, while fluorine’s electronegativity deactivates the ring. Boiling point: 65°C .
- Reactivity : Less reactive in nucleophilic substitutions compared to brominated analogs due to iodine’s weaker leaving-group ability.
2,4-Dibromo-5-fluorothioanisole (C₇H₄Br₂FS; MW 298.98)
- Substituents : -SCH₃ (position 1), -Br (positions 2, 4), and -F (position 5).
- Key Differences : Replacing oxygen with sulfur in the thioanisole structure increases lipophilicity and alters electronic properties. Similarity score to the target compound: 0.88 .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Boiling Point/Melting Point | Key Substituents |
|---|---|---|---|---|
| 2,4-Dibromo-5-(trifluoromethoxy)anisole | C₈H₅Br₂F₃O₂ | 342.93 | Not reported | -Br (2,4), -OCF₃ (5), -OCH₃ (1) |
| 4-(Trifluoromethoxy)anisole | C₈H₇F₃O₂ | 192.13 | Not reported | -OCF₃ (4), -OCH₃ (1) |
| 2,6-Difluoro-4-iodoanisole | C₇H₅F₂IO | 270.02 | 65°C (bp) | -F (2,6), -I (4), -OCH₃ (1) |
| 2,4-Dibromo-5-fluorothioanisole | C₇H₄Br₂FS | 298.98 | Not reported | -Br (2,4), -F (5), -SCH₃ (1) |
Biological Activity
2,4-Dibromo-5-(trifluoromethoxy)anisole (DBTFA) is an organic compound recognized for its significant biological activities, particularly in antimicrobial and antifungal applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
DBTFA has a molecular formula of and a molecular weight of approximately 349.93 g/mol. Its unique structure includes two bromine atoms and a trifluoromethoxy group attached to an anisole backbone, which enhances its chemical reactivity and biological potency. The trifluoromethoxy group is particularly notable for increasing the compound's interaction with biological membranes and enzymes, which is crucial for its antimicrobial properties.
Antimicrobial Activity
Research indicates that DBTFA exhibits notable antimicrobial and antifungal properties. Compounds with similar structural features often show enhanced biological activity due to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The following table summarizes the antimicrobial efficacy of DBTFA against various pathogens:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 60 |
| Candida albicans | 18 | 40 |
| Pseudomonas aeruginosa | 10 | 70 |
These results suggest that DBTFA is particularly effective against Candida albicans , surpassing the efficacy of standard antibiotics like ampicillin .
The mechanism by which DBTFA exerts its biological effects involves several key processes:
- Binding Interactions : DBTFA binds to specific enzymes or receptors, inhibiting their activity. This binding often involves interactions with nucleophilic residues in proteins, leading to functional changes.
- Enzyme Inhibition : The compound's halogenated structure allows it to form stable complexes with target enzymes, effectively blocking their catalytic sites.
- Gene Expression Modulation : Studies have shown that DBTFA can influence gene expression related to stress responses in microorganisms, further enhancing its antimicrobial effects .
Case Studies
Several studies have explored the biological activity of DBTFA in various settings:
- Study on Antifungal Activity : A laboratory study demonstrated that DBTFA significantly inhibited the growth of Candida albicans at concentrations as low as 40 mg/mL. The study highlighted the compound's potential as a therapeutic agent against fungal infections resistant to conventional treatments.
- Comparative Analysis : A comparative study involving halogenated derivatives showed that DBTFA outperformed other compounds in terms of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of multiple halogens was found to enhance membrane permeability disruption .
Q & A
Basic Synthesis and Characterization
Q: What synthetic methodologies are effective for preparing 2,4-Dibromo-5-(trifluoromethoxy)anisole, and how can purity be optimized? A: The compound can be synthesized via electrophilic aromatic substitution or halogenation of precursor anisoles. For example, bromination under controlled reflux conditions (e.g., using DMSO as a solvent at 80–100°C for 18 hours) yields intermediates, followed by purification via vacuum distillation and crystallization . Purity optimization requires careful control of reaction stoichiometry, temperature, and purification steps (e.g., column chromatography or recrystallization using ethanol-water mixtures). Characterization via /-NMR and IR spectroscopy is critical to confirm substituent positions and functional groups .
Substituent Effects on Reactivity
Q: How do bromine and trifluoromethoxy substituents influence the reactivity of the aromatic ring in further functionalization? A: Bromine acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to meta/para positions, while the trifluoromethoxy group (OCF) exhibits both steric and electronic effects. The OCF group’s orthogonal conformation to the aromatic ring reduces conjugation, enhancing steric hindrance and altering regioselectivity in reactions like nitration or coupling . Computational studies (DFT) can predict preferred reaction sites by analyzing charge distribution and Fukui indices .
Advanced Computational Modeling
Q: What density-functional theory (DFT) parameters are recommended to model the thermochemistry or electronic properties of this compound? A: Hybrid functionals like B3LYP, incorporating exact exchange terms, are suitable for modeling thermochemical properties (e.g., bond dissociation energies, Gibbs free energy of reactions) . Basis sets such as 6-311++G(d,p) provide accuracy for halogenated aromatics. For non-covalent interactions (e.g., stacking with CO), dispersion-corrected functionals (e.g., ωB97X-D) are advised . Solvent effects can be modeled using PCM or SMD frameworks.
Photophysical and Excimer Behavior
Q: How does the trifluoromethoxy group affect the compound’s photophysical properties, such as fluorescence or excimer formation? A: The OCF group’s electron-withdrawing nature reduces π-electron density, potentially quenching fluorescence. However, steric effects may promote excimer formation at higher concentrations due to restricted rotation. Experimental studies on anisole derivatives show excimer-monomer equilibrium can be probed via temperature-dependent fluorescence spectroscopy . Quantum yield measurements and time-resolved spectroscopy are essential to quantify these effects .
Regioselectivity in Cross-Coupling Reactions
Q: What strategies ensure regioselective cross-coupling (e.g., Suzuki-Miyaura) at specific bromine sites in this compound? A: Regioselectivity depends on electronic and steric factors. The bromine atom para to the OCF group is more activated for coupling due to reduced steric hindrance. Catalytic systems like Pd(PPh) with bulky ligands (e.g., SPhos) enhance selectivity for less hindered positions. Solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) further modulate reactivity .
Biological Activity and Functionalization
Q: What functionalization pathways are viable for developing biologically active derivatives (e.g., antimicrobial agents)? A: Nitration at the meta position (relative to OCF) followed by reduction yields amino intermediates for Schiff base formation or triazole coupling . For example, condensation with substituted benzaldehydes in ethanol under acidic conditions generates imine derivatives, which can be screened for bioactivity . Computational docking studies (e.g., AutoDock Vina) guide rational design by predicting binding affinities to target enzymes.
Stability Under Environmental Conditions
Q: How does the compound degrade under UV light or aqueous conditions, and what are the degradation byproducts? A: The bromine substituents make the compound susceptible to photolytic debromination. UV exposure in polar solvents (e.g., acetonitrile) generates aryl radicals, leading to hydrodebrominated products. Hydrolysis under acidic/basic conditions cleaves the methoxy group, forming phenolic derivatives. LC-MS and -NMR track degradation pathways, while DFT studies predict transition states for bond cleavage .
Analytical Challenges in Quantification
Q: What analytical techniques are most reliable for quantifying trace amounts of this compound in complex matrices? A: GC-MS with electron capture detection (ECD) is sensitive to halogenated aromatics. For polar degradation products, HPLC-MS/MS with a C18 column and acetonitrile/water gradient elution is preferred. Internal standards like deuterated anisoles or 4-(trifluoromethoxy)anisole improve accuracy . Method validation should include spike-recovery tests and LOQ determination (<1 ppm).
Mechanistic Studies of Electrophilic Reactions
Q: How can kinetic isotope effects (KIEs) or Hammett plots elucidate the mechanism of electrophilic substitutions on this compound? A: KIEs () measured via deuterated analogs distinguish between concerted and stepwise mechanisms. Hammett plots using substituent constants (σ) correlate reaction rates with electronic effects. For example, a negative ρ value indicates a transition state with significant positive charge development, typical of nitration or sulfonation .
Safety and Handling Protocols
Q: What safety precautions are necessary for handling this compound in laboratory settings? A: Due to bromine’s volatility and OCF’s potential toxicity, use fume hoods and PPE (gloves, goggles). Store at 0–6°C in sealed containers to prevent degradation . Spill management requires neutralization with sodium bicarbonate and adsorption via activated carbon. Risk assessments should address flammability (flash point >150°F) and environmental hazards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
